[2-(4-Chloro-2-formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as phenylboronic pinacol esters, has been reported . These compounds are valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1, 2, and 3 alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis
The InChI code for “2-(4-chloro-2-formyl-phenoxy)propanoic acid” is 1S/C10H9ClO4/c1-6(10(13)14)15-9-3-2-8(11)4-7(9)5-12/h2-6H,1H3,(H,13,14) . This provides a standardized way to represent the compound’s molecular structure.Scientific Research Applications
Ethyl Carbamate in Foods and Beverages
This review discusses the occurrence, formation mechanisms, detection methods, and prevention strategies of ethyl carbamate (EC), a compound related to carbamic acid, in foods and beverages. EC is known for its genotoxic and carcinogenic effects and is classified as “probably carcinogenic to humans” by IARC. The review provides detailed insights into the various sources and pathways leading to the formation of EC, offering a comprehensive understanding of its presence in food items and the methods employed to measure and minimize its levels (Weber & Sharypov, 2009).
Biodegradation of Ethyl tert-Butyl Ether
This review summarizes the current knowledge on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, a compound structurally related to tert-butyl esters. It highlights the microorganisms capable of degrading ETBE, the enzymatic mechanisms involved, and the potential implications for environmental remediation. The review provides a detailed overview of the aerobic and anaerobic pathways of ETBE degradation and discusses the influence of site-specific conditions and co-contaminants on the biodegradation process (Thornton et al., 2020).
Phthalic Acid Esters in Nature and Their Biological Activities
This review explores the occurrence, biosynthesis, and biological activities of phthalic acid esters (PAEs) in nature. PAEs, structurally related to esters, are commonly used as plasticizers but have also been found in various natural sources. The review discusses the presence of PAEs in plants, algae, and microorganisms, their possible biosynthesis pathways, and their allelopathic, antimicrobial, and insecticidal activities. It provides a comprehensive understanding of PAEs as not only man-made pollutants but also as naturally occurring compounds with potential ecological roles and implications (Huang et al., 2021).
Properties
IUPAC Name |
tert-butyl N-[2-(4-chloro-2-formylphenoxy)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(18)16-6-7-19-12-5-4-11(15)8-10(12)9-17/h4-5,8-9H,6-7H2,1-3H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDPZRUKRLPEER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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